molecular formula C13H18N2O4 B13232072 5-{[(Tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid

5-{[(Tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid

Cat. No.: B13232072
M. Wt: 266.29 g/mol
InChI Key: BPRDPEUXJQKSJH-UHFFFAOYSA-N
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Description

5-{[(Tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid is a compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(Tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

5-{[(Tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(Tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid is unique due to its specific structural features, such as the presence of the Boc protecting group and the ethyl substituent on the pyridine ring. These characteristics confer distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

2-ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H18N2O4/c1-5-10-9(11(16)17)6-8(7-14-10)15-12(18)19-13(2,3)4/h6-7H,5H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

BPRDPEUXJQKSJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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